molecular formula C23H21N3O2S B10798488 (5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

(5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

Cat. No.: B10798488
M. Wt: 403.5 g/mol
InChI Key: KXIVXNPEYYNDHE-STZFKDTASA-N
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Description

OSM-S-111 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-111 involves several steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the creation of the core molecular structure through a series of chemical reactions, such as condensation or cyclization.

    Functionalization: The core structure is then functionalized by adding various chemical groups to achieve the desired properties. This step often involves reactions like alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of OSM-S-111 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

OSM-S-111 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-111 might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

OSM-S-111 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of OSM-S-111 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the induction of cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-111 stands out due to its unique combination of chemical properties and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

(5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S/c1-15-13-17(16(2)26(15)19-9-11-20(28-3)12-10-19)14-21-22(27)25-23(29-21)24-18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,25,27)/b21-14-

InChI Key

KXIVXNPEYYNDHE-STZFKDTASA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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